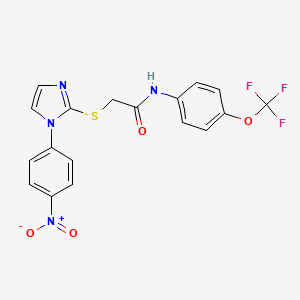
2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of amines with other organic compounds . For instance, the synthesis of N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((2-methyl-4-nitrophenyl)amino)acetamide was achieved by refluxing chloroacetamide derivatives with arylamines .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains an imidazole ring, a nitrophenyl group, a trifluoromethoxyphenyl group, and an acetamide group . The exact structure would need to be confirmed using spectroanalytical data such as NMR or IR .
Scientific Research Applications
Thiophene Analogues and Carcinogenicity Evaluation
Research on thiophene analogues, structurally related to imidazoles and nitrophenyl compounds, highlights the evaluation of potential carcinogenicity. For instance, compounds like 5-phenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)-acetamide were synthesized and assessed for carcinogenic potential using in vitro methods such as the Ames test and cell transformation assays. These studies are crucial in understanding the chemical behavior and potential health risks of related compounds, providing insights into the structural activity relationships that may inform safety assessments of similar chemical entities (Ashby et al., 1978).
Advanced Oxidation Processes in Drug Degradation
Advanced oxidation processes (AOPs) are critical in addressing the environmental impact of pharmaceutical compounds, including those related to imidazole derivatives. AOPs effectively degrade persistent compounds in water, leading to various by-products. Research has explored AOPs' efficiency in treating acetaminophen, generating insights into kinetics, mechanisms, and by-products, highlighting the environmental fate of pharmaceutical compounds and their potential toxicological impacts (Qutob et al., 2022).
Imidazole Derivatives and Antitumor Activity
The antitumor activity of imidazole derivatives, including those with nitro groups, has been extensively reviewed. These derivatives show promise in developing new antitumor drugs due to their varied biological properties. The review covers bis(2-chloroethyl)amino derivatives of imidazole and related compounds, providing a foundation for future research on imidazole-based compounds as potential cancer therapeutics (Iradyan et al., 2009).
Nitazoxanide: A Repurposed Drug
Nitazoxanide, a nitrothiazole derivative, exemplifies the therapeutic versatility of nitro-containing compounds. Initially developed for parasitic infections, its broad-spectrum activity encompasses antiviral, antibacterial, and antiprotozoal effects. This highlights the potential of structurally similar compounds for repurposing in various therapeutic areas, underscoring the importance of chemical modification in enhancing drug efficacy and broadening application scopes (Bharti et al., 2021).
Future Directions
properties
IUPAC Name |
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O4S/c19-18(20,21)29-15-7-1-12(2-8-15)23-16(26)11-30-17-22-9-10-24(17)13-3-5-14(6-4-13)25(27)28/h1-10H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQZTTHDUFEJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2809802.png)
![8-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809803.png)
![1-[3-(Trifluoromethyl)phenyl]-4-(2,3,4-trimethylbenzenesulfonyl)piperazine](/img/structure/B2809805.png)
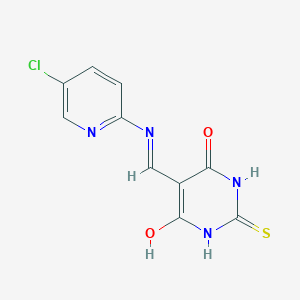
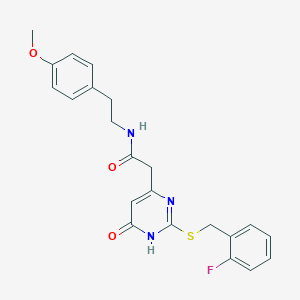
![2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2809810.png)
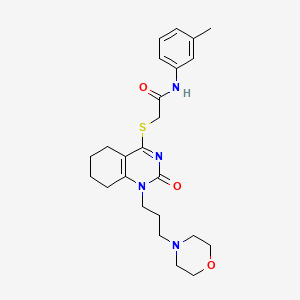
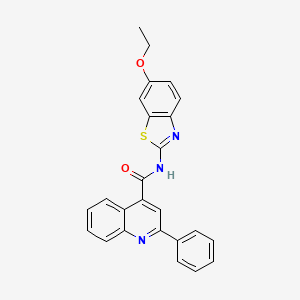
![N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide](/img/structure/B2809819.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2809820.png)
![3-(4-fluorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809821.png)
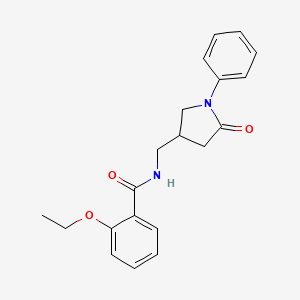
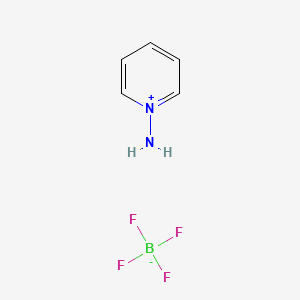
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2809825.png)